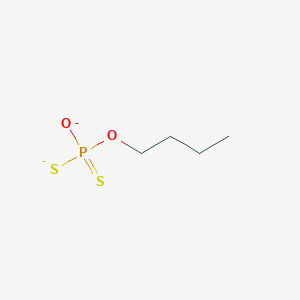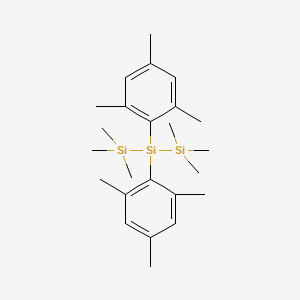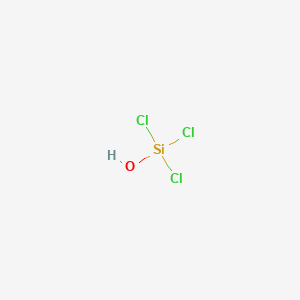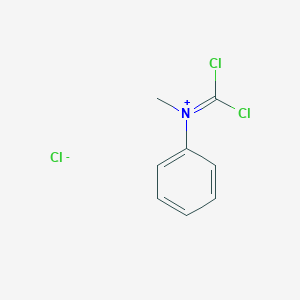
beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl: is a glucosiduronic acid derivative This compound is characterized by the presence of a beta-D-glucopyranosiduronic acid moiety linked to a 2-methoxy-1-methylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl typically involves the glycosylation of glucuronic acid derivatives with 2-methoxy-1-methylethyl alcohol. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced purification techniques such as chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glucuronic acid moiety to glucopyranose derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions include various glucopyranosiduronic acid derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals and as a precursor in the synthesis of bioactive molecules
Wirkmechanismus
The mechanism of action of beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in metabolic pathways, influencing the synthesis and degradation of other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-D-Glucosiduronic acid: A glucosiduronic acid derivative with similar structural properties.
2-Methoxyestrone 3-O-beta-D-glucuronide: A steroid glucosiduronic acid with a methoxy group at position 2
Uniqueness
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl is unique due to its specific combination of a glucopyranosiduronic acid moiety and a 2-methoxy-1-methylethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
85684-23-7 |
|---|---|
Molekularformel |
C10H18O8 |
Molekulargewicht |
266.24 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1-methoxypropan-2-yloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C10H18O8/c1-4(3-16-2)17-10-7(13)5(11)6(12)8(18-10)9(14)15/h4-8,10-13H,3H2,1-2H3,(H,14,15)/t4?,5-,6-,7+,8-,10+/m0/s1 |
InChI-Schlüssel |
WNWJVTRWDODSSV-FUVYWUSZSA-N |
Isomerische SMILES |
CC(COC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Kanonische SMILES |
CC(COC)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



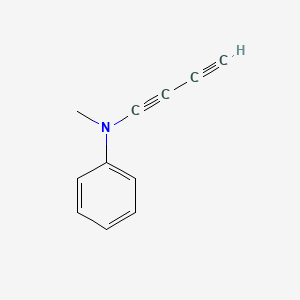
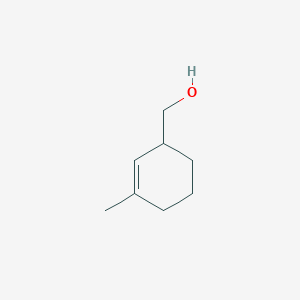

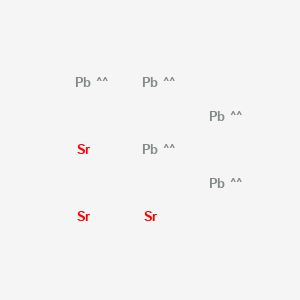
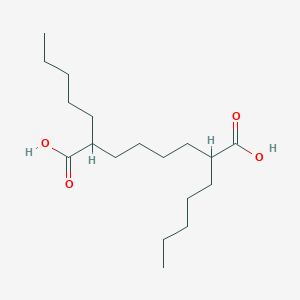
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
